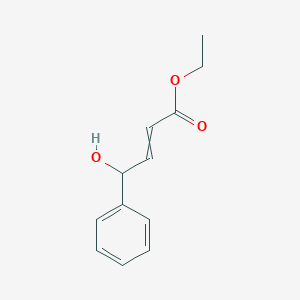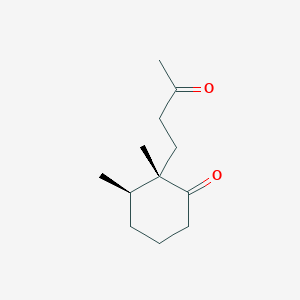
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- is a complex organic compound with the molecular formula C12H20O2. This compound is characterized by the presence of a cyclohexanone ring substituted with two methyl groups and a 3-oxobutyl group. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclohexanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and appropriate alkylating agents.
Alkylation: The cyclohexanone undergoes alkylation with a 3-oxobutyl group in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (2S,3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, diketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Applications De Recherche Scientifique
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2,3-Dimethylcyclohexanone: Similar structure but lacks the 3-oxobutyl group.
3-Oxobutylcyclohexanone: Similar structure but lacks the methyl groups at positions 2 and 3.
Uniqueness
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and oxobutyl substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
184653-52-9 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dimethyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-9-5-4-6-11(14)12(9,3)8-7-10(2)13/h9H,4-8H2,1-3H3/t9-,12+/m1/s1 |
Clé InChI |
GJBDAYUXOLDJRA-SKDRFNHKSA-N |
SMILES isomérique |
C[C@@H]1CCCC(=O)[C@@]1(C)CCC(=O)C |
SMILES canonique |
CC1CCCC(=O)C1(C)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


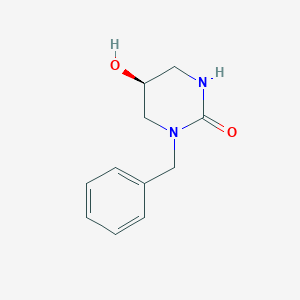
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)

![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)
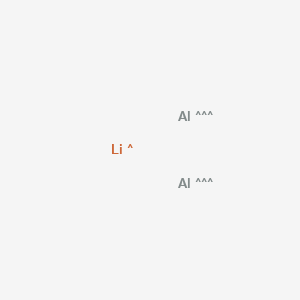
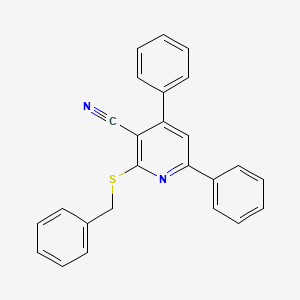
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)

![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
